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Compound of Interest

Compound Name:
tert-Butyl 2-cyanopiperidine-1-

carboxylate

Cat. No.: B124477 Get Quote

An In-Depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate

CAS Number: 153749-89-4

This technical guide provides comprehensive information on tert-Butyl 2-cyanopiperidine-1-
carboxylate for researchers, scientists, and drug development professionals. The document

details the compound's physicochemical properties, safety information, synthesis protocols,

and its applications in synthetic chemistry.

Compound Identification and Properties
tert-Butyl 2-cyanopiperidine-1-carboxylate is a heterocyclic building block widely utilized in

organic synthesis. The presence of a chiral center at the 2-position, combined with the bulky

tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate, particularly in the

field of asymmetric synthesis where it can be used as a chiral auxiliary.[1]

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 153749-89-4[1][2]

Molecular Formula C₁₁H₁₈N₂O₂[2]

Molecular Weight 210.27 g/mol [2]

IUPAC Name tert-butyl 2-cyanopiperidine-1-carboxylate

Synonyms

(+/-)-1-N-BOC-2-CYANO-PIPERIDINE, 1-Boc-2-

cyanopiperidine, 1-N-Boc-2-cyanopiperidine, 2-

Cyano-piperidine-1-carboxylic acid tert-butyl

ester[2]

InChI Key LKAJZBMOVZIKHA-UHFFFAOYSA-N[2]

SMILES CC(C)(C)OC(=O)N1CCCCC1C#N

Table 2: Physicochemical Properties

Property Value

Appearance White to pale brown powder[2]

Melting Point 62-67 °C[2]

Boiling Point (Predicted) 325.3 ± 35.0 °C[2]

Density (Predicted) 1.07 ± 0.1 g/cm³[2]

pKa (Predicted) -4.85 ± 0.40[2]

Storage Conditions 2-8 °C, sealed and dry[2]

Spectroscopic Data
While specific experimental spectra are dependent on the purity and solvent used, the following

tables provide predicted mass spectrometry data and expected regions for key signals in NMR

and IR spectroscopy.

Table 3: Predicted Mass Spectrometry Data
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Adduct m/z

[M+H]⁺ 211.14411

[M+Na]⁺ 233.12605

[M+NH₄]⁺ 228.17065

[M-H]⁻ 209.12955

Data sourced from PubChemLite.

Table 4: General Spectroscopic Regions

Spectroscopy Functional Group
Expected Chemical Shift /
Wavenumber

¹H NMR t-Butyl (9H, s) ~1.5 ppm

Piperidine ring (9H, m) 1.5 - 4.5 ppm

¹³C NMR Nitrile (-C≡N) 115 - 125 ppm

Carbonyl (C=O) 150 - 160 ppm

t-Butyl quaternary C ~80 ppm

t-Butyl methyl C ~28 ppm

Piperidine ring C 20 - 60 ppm

FT-IR Nitrile stretch (-C≡N) 2210 - 2260 cm⁻¹

Carbonyl stretch (C=O) 1680 - 1720 cm⁻¹

C-H stretch 2850 - 3000 cm⁻¹

Safety Information
It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 5: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard Statements H302 Harmful if swallowed.[1]

H317
May cause an allergic skin

reaction.[1]

Precautionary Statements P280

Wear protective

gloves/protective clothing/eye

protection/face protection.[1]

P301+P312+P330

IF SWALLOWED: Call a

POISON CENTER/doctor if

you feel unwell. Rinse mouth.

[1]

P302+P352
IF ON SKIN: Wash with plenty

of soap and water.[1]

Experimental Protocols
Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate
This protocol is based on the dehydration of the corresponding primary amide.

Materials:

2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1.0 eq)

Acetonitrile (ACN)

Dimethylformamide (DMF)

Oxalyl chloride (in Dichloromethane)

Pyridine

Ethyl acetate (EtOAc)

Water
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Brine

Sodium sulfate (Na₂SO₄)

500 mL round-bottom flask

Magnetic stir bar

Procedure:

To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF

(3.82 mL, 49.4 mmol).[1]

Cool the mixture to -5 °C using an appropriate cooling bath.[1]

Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled

mixture.[1]

Stir the resulting mixture for 15 minutes at -5 °C.[1]

In a separate flask, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g,

41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).[1]

Add the solution from step 5 to the reaction mixture.[1]

Allow the reaction mixture to warm to room temperature and stir overnight.[1]

Concentrate the reaction mixture in vacuo to remove the solvent.[1]

Dissolve the residue in ethyl acetate (300 mL).[1]

Wash the organic phase successively with water (300 mL) and brine (200 mL).[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

tert-Butyl 2-cyanopiperidine-1-carboxylate as a yellow solid.[1]
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Diagram 1: Synthesis Workflow

General Protocol for Asymmetric Alkylation (Illustrative)
tert-Butyl 2-cyanopiperidine-1-carboxylate can be used as a chiral auxiliary to direct the

stereoselective alkylation of a prochiral substrate. The following is a generalized protocol.

Materials:

tert-Butyl 2-cyanopiperidine-1-carboxylate (as the chiral auxiliary attached to a substrate)

Aprotic solvent (e.g., THF, Diethyl ether)

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

Electrophile (e.g., Alkyl halide like benzyl bromide or methyl iodide)

Quenching solution (e.g., saturated aqueous NH₄Cl)
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Standard workup and purification equipment

Procedure:

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen),

dissolve the substrate (the chiral auxiliary attached to the molecule to be alkylated) in the

anhydrous aprotic solvent.

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

Slowly add the strong base (e.g., LDA) dropwise to the solution to form the enolate. Stir for a

defined period (e.g., 30-60 minutes) to ensure complete formation.

Add the electrophile (alkyl halide) to the reaction mixture.

Stir the reaction at -78 °C until completion, monitoring by an appropriate method like Thin

Layer Chromatography (TLC).

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Allow the mixture to warm to room temperature.

Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl

acetate), wash the combined organic layers with water and brine, dry over an anhydrous salt

(e.g., Na₂SO₄), filter, and concentrate in vacuo.

Purify the crude product by column chromatography to isolate the diastereomerically

enriched product.

The chiral auxiliary can then be cleaved under specific conditions (e.g., acidic hydrolysis) to

yield the desired enantiomerically enriched product.
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Diagram 2: Asymmetric Alkylation Workflow

Applications in Drug Discovery and Development
Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active

compounds. The use of intermediates like tert-butyl 2-cyanopiperidine-1-carboxylate allows

for the precise, stereocontrolled synthesis of complex molecular architectures. The nitrile group

can be further transformed into other functional groups such as amines or carboxylic acids,

making it a versatile synthon. Its role as a building block is significant in the synthesis of novel
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drug candidates, particularly in areas where specific stereoisomers are required for biological

activity, such as in the development of enzyme inhibitors or receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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